molecular formula C9H15NOS B13289080 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B13289080
M. Wt: 185.29 g/mol
InChI Key: WRDIXCVJBMFNDU-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by the introduction of the thiazole derivative. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethyl-1,3-thiazol-2-yl)methanamine
  • 2-(Dimethyl-1,3-thiazol-2-yl)ethanamine
  • 2-(Dimethyl-1,3-thiazol-2-yl)propan-1-amine

Uniqueness

2-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a hydroxyl group and a methyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H15NOS/c1-6-7(2)12-8(10-6)9(3,4)5-11/h11H,5H2,1-4H3

InChI Key

WRDIXCVJBMFNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)CO)C

Origin of Product

United States

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